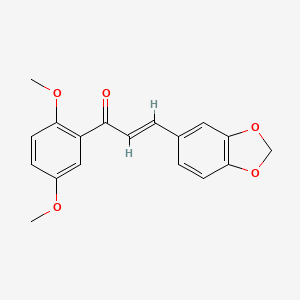

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-13-5-8-16(21-2)14(10-13)15(19)6-3-12-4-7-17-18(9-12)23-11-22-17/h3-10H,11H2,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCPCSMIKOJCKF-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method to synthesize (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves an aldol condensation reaction. This process typically starts with the reaction between 2H-1,3-benzodioxole-5-carbaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions.

-

Claisen-Schmidt Condensation: : Another synthetic route is the Claisen-Schmidt condensation, where the same starting materials are used but under different conditions. This reaction is often catalyzed by acidic or basic catalysts and performed at elevated temperatures to facilitate the formation of the propenone linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

-

Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, converting the propenone linkage to a saturated ketone or alcohol.

-

Substitution: : Electrophilic aromatic substitution reactions can occur on the benzodioxole or dimethoxyphenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Properties

Studies have demonstrated that derivatives of benzodioxole compounds exhibit significant antimicrobial activity. For instance, research indicates that related compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Antifungal Activity

The antifungal properties of benzodioxole derivatives have been explored extensively. In vitro studies show that these compounds can effectively combat fungal infections by disrupting cell membrane integrity and inhibiting fungal growth . The specific compound has shown promising results against several fungal strains, indicating its potential as an antifungal agent.

Antioxidant Activity

The antioxidant capabilities of this compound are noteworthy. It has been observed to scavenge free radicals effectively, which can contribute to the prevention of oxidative stress-related diseases . This property makes it a candidate for further exploration in formulations aimed at combating oxidative damage.

Anti-inflammatory Effects

Research has indicated that benzodioxole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antifungal Activity

A study conducted on various benzodioxole derivatives demonstrated that (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one exhibited significant antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antifungal agents, indicating superior efficacy .

Case Study 2: Antioxidant Properties

In a series of experiments assessing the antioxidant potential of this compound, it was found to significantly reduce oxidative stress markers in vitro. These findings suggest its potential use in formulations aimed at reducing oxidative damage in various diseases .

Data Tables

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and dimethoxyphenyl groups can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, modulating their activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparisons

Biological Activity

The compound (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, a derivative of benzodioxole, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antidiabetic and anticancer properties.

Synthesis and Structural Characterization

The synthesis of the target compound involves several steps, starting from readily available precursors. The key steps typically include:

- Formation of the Benzodioxole Derivative : Utilizing a Mannich reaction to create a benzodioxole framework.

- Aldol Condensation : The introduction of the 2,5-dimethoxyphenyl group through an aldol condensation reaction.

- Purification : The final product is purified using recrystallization techniques.

The compound's structure has been confirmed through various spectroscopic methods including NMR and X-ray crystallography, which elucidate its molecular configuration and confirm the presence of critical functional groups.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds related to benzodioxole derivatives. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating strong potential for managing blood glucose levels in diabetic models . In vivo studies showed that administration of such compounds significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been explored. A study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 to 65 µM . Notably, these compounds displayed selectivity towards cancer cells while sparing normal cell lines, suggesting a favorable safety profile for further development.

Study 1: Antidiabetic Effects

In a controlled study involving diabetic mice treated with this compound:

- Objective : To evaluate the hypoglycemic effect.

- Method : Mice were administered varying doses of the compound.

- Results : Significant reduction in fasting blood glucose levels was observed compared to controls.

Study 2: Anticancer Effects

Another investigation focused on the cytotoxicity of this compound against human cancer cell lines:

- Objective : To assess the selectivity and efficacy against tumor cells.

- Method : MTS assays were performed on multiple cancer cell lines.

- Results : The compound exhibited potent cytotoxicity with minimal effects on normal cells.

Data Tables

| Parameter | Antidiabetic Activity | Anticancer Activity |

|---|---|---|

| IC50 Value | 0.68 µM | 26–65 µM |

| Blood Glucose Reduction | From 252.2 mg/dL to 173.8 mg/dL | Significant across multiple lines |

| Safety Profile | Negligible cytotoxicity in normal cells | Selective against cancer cells |

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one?

A Claisen-Schmidt condensation between 2,5-dimethoxyacetophenone and 1,3-benzodioxole-5-carbaldehyde under alkaline conditions (e.g., 10% KOH in methanol at 278 K for 4 hours) is commonly employed. Post-reaction purification via cold methanol washing and recrystallization yields high-purity crystals. Reaction kinetics are pH-dependent, requiring precise stoichiometric control to avoid side products .

Q. How is X-ray crystallography utilized to confirm the molecular geometry of this compound?

Single-crystal X-ray diffraction at 100–291 K resolves bond angles, dihedral angles, and non-covalent interactions. For example, the thiophene-benzodioxole derivative (a structural analog) shows a distorted C–Br bond angle (127.0°) due to steric repulsion, confirmed via SHELXL97 refinement. Hydrogen atoms are geometrically optimized using Uiso(H) = 1.2Ueq(carrier) .

Q. Which spectroscopic techniques are recommended for purity assessment and functional group identification?

Combine UV-Vis (to detect α,β-unsaturated ketone absorption ~300 nm), FT-IR (C=O stretch ~1650 cm⁻¹), and ¹H/¹³C NMR (methoxy proton signals at δ 3.8–4.0 ppm). Mass spectrometry (ESI-MS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the α,β-unsaturated ketone in Michael addition reactions?

Kinetic studies show nucleophilic attack at the β-carbon is favored due to electron-withdrawing effects of the benzodioxole and methoxy groups. Steric hindrance from the 2,5-dimethoxyphenyl ring reduces regioselectivity in bulky nucleophiles. Solvent polarity (e.g., DMSO vs. THF) modulates transition-state stabilization .

Q. What methodologies resolve discrepancies in crystallographic data for chalcone derivatives with similar substituents?

High-resolution data collection (e.g., 0.84 Å) and refinement with anisotropic displacement parameters improve accuracy. For example, in a bromothiophene analog, Br···H interactions caused a 0.047 Å deviation from planarity, resolved via Hirshfeld surface analysis .

Q. How can computational modeling predict nonlinear optical (NLO) properties in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) estimate hyperpolarizability (β) values. Planar π-conjugation between benzodioxole and dimethoxyphenyl groups enhances intramolecular charge transfer, critical for NLO activity. Comparative studies with analogs (e.g., thiophene derivatives) validate computational predictions .

Q. What strategies mitigate intramolecular steric hindrance during synthetic scale-up?

Substituent optimization (e.g., replacing bromothiophene with smaller groups) reduces repulsion between aromatic rings. Low-temperature crystallization (278 K) minimizes thermal motion-induced disorder, improving crystal packing efficiency .

Q. How do methoxy and benzodioxole substituents affect photophysical properties in polymer matrices?

Time-resolved fluorescence spectroscopy reveals extended excited-state lifetimes (~5 ns) in PMMA films due to restricted rotation of the dimethoxyphenyl group. Bathochromic shifts in emission spectra correlate with increased conjugation length, validated via TD-DFT simulations .

Data Contradiction Analysis

Q. How should conflicting crystallographic reports about dihedral angles between aromatic rings be reconciled?

Compare thermal ellipsoid models and refinement protocols. For instance, a 12.5° dihedral angle between thiophene and benzodioxole rings in one study versus near-planarity (5.3°) in another may arise from differences in data resolution (0.038 vs. 0.126 wR factors). Multi-temperature crystallography (100–291 K) can clarify thermal motion effects .

Q. Why do experimental and computational hyperpolarizability values diverge for this compound?

Solvent effects (implicit vs. explicit models) and basis set limitations (e.g., missing polarization functions) often cause discrepancies. Experimental validation via electric-field-induced second-harmonic generation (EFISHG) in solution-phase studies improves alignment with theoretical data .

Methodological Best Practices

- Synthesis: Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups during condensation.

- Crystallography: Employ synchrotron radiation for high-resolution data on microcrystalline samples.

- Optical Studies: Pair experimental measurements (e.g., Z-scan technique) with DFT to validate NLO coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.